REACTION_CXSMILES
|
[C:1]([C:3]1[C:9]([F:10])=[CH:8][C:6]([NH2:7])=[C:5]([F:11])[CH:4]=1)#[N:2].[C:12](Cl)(Cl)=[S:13]>C1(C)C=CC=CC=1>[C:1]([C:3]1[C:9]([F:10])=[CH:8][C:6]([N:7]=[C:12]=[S:13])=[C:5]([F:11])[CH:4]=1)#[N:2]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(#N)C1=CC(=C(N)C=C1F)F
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Name
|
|
Quantity
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8.2 g
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Type
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reactant
|
Smiles
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C(=S)(Cl)Cl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are slowly added to the mixture
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Type
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TEMPERATURE
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Details
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heated to 80° C. to 90° C
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Type
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TEMPERATURE
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Details
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The reaction mixture is then refluxed for approximately 40 hours
|
Duration
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40 h
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Type
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DISTILLATION
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Details
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Then, after the solvent has been carefully distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1F)N=C=S)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |